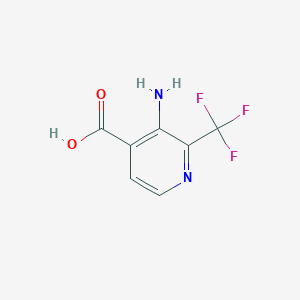
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine
描述
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine (FMTP) is an organic compound that belongs to the class of heterocyclic compounds. It has a molecular formula of C6H3F3NO and a molecular weight of 190.09 g/mol. FMTP is an important building block in organic synthesis and is widely used in the pharmaceutical, agrochemical, and material science industries. FMTP is a versatile compound that can be used in a variety of synthetic transformations and is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
科学研究应用
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications. It is used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and quinolines. It is also used as a starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials. 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine has been used in the synthesis of a variety of anti-inflammatory drugs, such as celecoxib and rofecoxib, and is also used in the synthesis of a variety of insecticides and herbicides.
作用机制
The mechanism of action of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is not fully understood. However, it is believed to be involved in the formation of a variety of heterocyclic compounds, such as pyridines, thiophenes, and quinolines, which are important building blocks in organic synthesis. 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is also believed to be involved in the formation of a variety of pharmaceuticals, agrochemicals, and materials.
生化和生理效应
The biochemical and physiological effects of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine are not fully understood. However, studies have shown that 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine can be metabolized in the liver and is rapidly eliminated from the body.
实验室实验的优点和局限性
The advantages of using 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine in lab experiments include its low cost, its availability, and its versatility. 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is a versatile compound that can be used in a variety of synthetic transformations and is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is also a volatile compound and must be handled with care.
未来方向
Future research on 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine should focus on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine in the pharmaceutical, agrochemical, and material science industries. Furthermore, research should be conducted to explore the potential of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine as a starting material in the synthesis of a variety of heterocyclic compounds. Finally, research should be conducted to explore the potential of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine as a reagent in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials.
属性
IUPAC Name |
2-fluoro-4-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGZRMUNSQRIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















